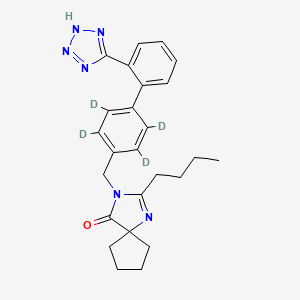

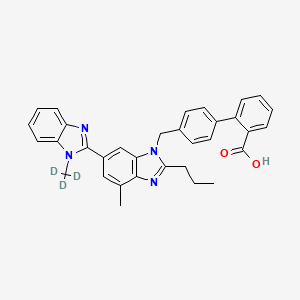

Telmisartan-d3

Overview

Description

Molecular Structure Analysis

Telmisartan-d3 has a molecular formula of C33H27D3N4O2 . The molecular weight is 517.64 . The structure of Telmisartan has been determined by single-crystal X-ray diffraction and the method of simulated annealing from high-resolution X-ray powder diffraction data .Physical and Chemical Properties Analysis

This compound has a melting point of 262-265°C and is stored at -20°C under an inert atmosphere . It is slightly soluble in DMSO and methanol when heated . The solid-state properties of Telmisartan have been analyzed using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRD) .Scientific Research Applications

Antitumor Effects on Endometrial Cancer Cells : Telmisartan has shown growth-inhibitory effects on endometrial cancer cells. It induces apoptosis and DNA double-strand breaks, suggesting potential as a therapeutic option for endometrial cancer treatment (Koyama et al., 2014).

Anti-Diabetic Activity via PPARγ-Agonistic Effect : It has partial PPARγ-agonistic effects, which may offer dual benefits for treating diabetes mellitus and hypertension. This highlights its potential as an alternative treatment option in these conditions (Ayza et al., 2020).

Radio Synthesis for Clinical Research : [11C]Telmisartan has been developed for clinical research, offering insights into whole-body pharmacokinetics of telmisartan and the transport function of hepatic OATP1B3 (Iimori et al., 2011).

Nonlinear Pharmacokinetics Analysis : The nonlinear absorption and systemic exposure of telmisartan after oral administration have been analyzed, revealing multi-nonlinear processes in its oral absorption (Minami et al., 2019).

Impact on Cytokine-Induced NF-κB Activation : Telmisartan inhibits cytokine-induced nuclear factor-κB activation in vascular endothelial cells, suggesting anti-inflammatory effects that could benefit hypertensive patients (Nakano et al., 2009).

Inhibition of Tumor Growth in Esophageal Cancer : Telmisartan inhibits cell proliferation and tumor growth in esophageal adenocarcinoma through the AMPKa/mTOR pathway, both in vitro and in vivo (Fujihara et al., 2016).

Reduction of Atrial Arrhythmia Susceptibility : It has been shown to reduce atrial arrhythmia susceptibility in hypertensive rats, suggesting potential benefits in managing arrhythmias (Wang et al., 2015).

Mechanism of Action

Target of Action

Telmisartan-d3, like Telmisartan, is a selective antagonist of the angiotensin II receptor type 1 (AT1) . The AT1 receptor is a primary target of this compound and plays a crucial role in the regulation of blood pressure .

Mode of Action

This compound binds to the AT1 receptor with high affinity, displacing angiotensin II . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . Recent studies suggest that Telmisartan may also have PPAR-gamma agonistic properties that could potentially confer beneficial metabolic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It blocks the vasoconstrictor and aldosterone secretory effects of angiotensin II . It also improves cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ, inhibits the Rho-kinase pathway, and suppresses oxidative stress . Furthermore, it has been suggested that this compound may interact with the programmed cell death-ligand 1 (PD-L1) protein dimer .

Pharmacokinetics

This compound demonstrates nonlinear pharmacokinetics when orally administered . Its bioavailability ranges from 42–100% . It has a high protein binding rate of over 99.5% and a minimal liver metabolism via glucuronidation . The elimination half-life of Telmisartan is approximately 24 hours, and it is primarily excreted in feces .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the NLRP3 inflammasome and the activation of the PI3K pathway in neural stem cells injured by oxygen-glucose deprivation . It also has potential anti-inflammatory and antitumor effects .

Action Environment

Environmental factors such as process parameters can influence the action of this compound. For instance, the particle size of Telmisartan can be reduced to the nano-range by anti-solvent crystallization, which can affect its solubility and bioavailability . Furthermore, the presence of certain substances, such as albumin, can affect the hepatic uptake of Telmisartan .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Telmisartan-d3 inhibits many biochemical processes involved in the control of the cardiovascular system, such as vascular smooth muscle contraction, aldosterone production, and sympathetic tone modulation . It specifically targets the angiotensin II type-1 receptor . Its distinct partial agonist action toward PPAR-γ also imparts anti-inflammatory, antiproliferative, and antioxidant activities .

Cellular Effects

This compound has been shown to markedly suppress the proliferation, migration, and invasion of glioblastoma multiforme (GBM) cell lines . It regulates DNA replication, mismatch repair, and the cell cycle pathway in GBM cells . Furthermore, this compound induced G0/G1 phase arrest and apoptosis .

Molecular Mechanism

This compound’s unique mode of action entails the targeted and enduring inhibition of the angiotensin II type-1 receptor’s reactivity to angiotensin II . In addition to its role as an angiotensin receptor blocker (ARB), this compound exhibits partial agonist activity toward the PPAR-γ . This unique dual activity confers a myriad of additional benefits, including antioxidative, anti-inflammatory, and antiproliferative effects .

Temporal Effects in Laboratory Settings

The pharmacokinetic parameters of this compound showed dose proportionality, with a long terminal half-life of 16 hours . The indirect response pharmacodynamic model estimated the area under the effect curve (AUEC) at three doses .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, this compound was administered at doses of 2, 4, and 8 mg/kg . The pharmacokinetic parameters showed dose proportionality . The IC50 values were calculated at three doses .

Metabolic Pathways

This compound increases eNOS production by stimulation of the PPAR-γ signaling pathway . In addition, this compound inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression .

Transport and Distribution

This compound has a volume of distribution of approximately 500 liters . It is highly bound to plasma proteins (>99.5%), mainly albumin and alpha 1-acid glycoprotein .

Properties

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662199 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189889-44-8 | |

| Record name | 4'-{[7'-Methyl-1-(~2~H_3_)methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl]methyl}[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.